molecular formula C14H9F2N3O3S B2356843 N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-64-6

N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2356843
CAS RN: 898431-64-6
M. Wt: 337.3
InChI Key: JVUIXBGEGGVUSQ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H9F2N3O3S and its molecular weight is 337.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have been synthesized for various studies. One method involves the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, producing compounds with potential antimicrobial activity (Gein et al., 2015).
  • Another approach includes the synthesis of thiazolo[3,2-a]pyrimidine derivatives, focusing on their antimicrobial and anti-inflammatory properties. These are obtained through reactions involving compounds like 4-fluoroaniline and ethylacetoacetate (Alam et al., 2010).

Pharmacological Evaluation

  • Some studies have focused on evaluating the anti-inflammatory and antinociceptive activities of thiazolo[3,2-a]pyrimidine derivatives. Notably, compounds such as 5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid have shown significant activities in these areas (Doria et al., 1986).

Structural Modifications and Aggregation Studies

  • Research has also been conducted on the structural modifications of thiazolo[3,2-a]pyrimidines to understand their supramolecular aggregation and conformational features. This involves studying various substituents and their impact on intermolecular interaction patterns (Nagarajaiah & Begum, 2014).

QSAR Analysis and Biological Activity

  • Quantitative structure-activity relationship (QSAR) analysis of oxazolo/thiazolo pyrimidine derivatives has been performed to understand their anti-inflammatory potential. This research helps in identifying key structural features influencing their biological activity (Sawant et al., 2012).

Antimicrobial and Anticancer Studies

  • There have been studies on novel derivatives of thiazolo[3,2-a]pyrimidine clubbed with thiazolidinone, evaluated for their antimicrobial and anticancer activities. This includes screening against various bacterial and fungal strains as well as cancer cell lines (Verma & Verma, 2022).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O3S/c15-8-2-1-3-9(16)7(8)6-17-11(20)10-12(21)18-14-19(13(10)22)4-5-23-14/h1-5,21H,6H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUIXBGEGGVUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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